Diapamide

Vue d'ensemble

Description

Le diapamide est un diurétique thiazidique utilisé principalement dans le traitement de l'hypertension artérielle et des œdèmes dus à une insuffisance cardiaque congestive. Il est connu pour sa capacité à réduire le risque d'événements cardiovasculaires majeurs et d'insuffisance cardiaque chez les patients hypertendus .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le diapamide est synthétisé par un processus en plusieurs étapes impliquant la réaction de l'acide 4-chloro-3-sulfamoylbenzoïque avec la 2-méthylindoline. Les conditions réactionnelles impliquent généralement l'utilisation de solvants tels que le diméthylformamide et de catalyseurs tels que la triéthylamine .

Méthodes de production industrielle : Dans les environnements industriels, la production de this compound implique une synthèse à grande échelle utilisant des réacteurs automatisés. Le processus est optimisé pour un rendement et une pureté élevés, garantissant que le produit final répond aux normes pharmaceutiques .

Types de réactions :

Oxydation : Le this compound peut subir des réactions d'oxydation, en particulier au niveau de la partie indoline.

Réduction : Les réactions de réduction sont moins fréquentes mais peuvent se produire dans des conditions spécifiques.

Substitution : Le this compound peut participer à des réactions de substitution, en particulier impliquant les groupes chloro et sulfamoyl.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Des réactifs comme l'hydroxyde de sodium et divers nucléophiles sont utilisés.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de sulfoxydes ou de sulfones .

Applications De Recherche Scientifique

Clinical Applications

-

Hypertension Management :

- Diapamide is effective in lowering blood pressure in patients with mild to moderate essential hypertension. Clinical trials have demonstrated that it can achieve significant reductions in both systolic and diastolic blood pressure compared to other diuretics like hydrochlorothiazide .

- A notable study showed that 75% of patients on a 2.5 mg daily dose achieved satisfactory blood pressure reduction over 40 weeks .

-

Heart Failure Treatment :

- This compound is utilized as an adjunct therapy for patients with congestive heart failure. It helps manage fluid retention and may improve heart function by reducing preload .

- A pilot study indicated that this compound could lower levels of fibroblast growth factor 23 (FGF23), a marker associated with heart muscle thickening in heart failure patients .

- Stroke Prevention :

Clinical Trials

- Multi-Center Studies : A comprehensive U.S. clinical program involving 1,891 participants demonstrated the efficacy of this compound in lowering blood pressure effectively while maintaining good patient tolerance. The drug's long-term use was associated with fewer side effects compared to traditional diuretics .

- Long-Term Effects : In a two-year Italian study, patients taking 2.5 mg of this compound daily showed significant reductions in blood pressure without major alterations in metabolic parameters such as glucose tolerance or lipid profiles .

Case Studies

- Rhabdomyolysis Incidents : There have been reports linking this compound use to rhabdomyolysis when combined with certain dietary factors (e.g., high liquorice consumption). These cases highlight the importance of monitoring potassium levels during treatment due to the risk of hypokalemia .

- Overdose Cases : Instances of overdose have demonstrated severe hypotensive effects and electrolyte imbalances, requiring medical intervention. These cases underline the necessity for careful dosage management .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Hypertension | Significant reduction in blood pressure; effective as monotherapy and in combination therapy. |

| Heart Failure | Potential to lower FGF23 levels; further studies needed to confirm efficacy and safety. |

| Stroke Prevention | Reduces stroke risk in hypertensive populations; effective when combined with other medications. |

Mécanisme D'action

Diapamide acts on the nephron, specifically at the proximal segment of the distal convoluted tubule. It inhibits the sodium-chloride cotransporter, leading to reduced sodium reabsorption. This results in increased excretion of sodium and water, thereby lowering blood pressure. The molecular targets include the sodium-chloride cotransporter and associated signaling pathways .

Comparaison Avec Des Composés Similaires

Hydrochlorothiazide: Another thiazide diuretic with similar antihypertensive effects.

Chlorthalidone: A thiazide-like diuretic known for its long duration of action.

Furosemide: A loop diuretic with a different mechanism but similar diuretic effects.

Uniqueness of Diapamide: this compound is unique in its ability to lower blood pressure without significantly affecting glucose or lipid metabolism. This makes it a preferred choice for patients with metabolic concerns .

Activité Biologique

Diapamide, a thiazide-like diuretic, is primarily used in the management of hypertension and edema related to congestive heart failure. This article explores its biological activity, focusing on its mechanisms of action, clinical efficacy, and potential side effects based on diverse research findings.

This compound operates primarily at the distal convoluted tubule of the nephron, where it inhibits the sodium-chloride cotransporter (NCC). This inhibition leads to decreased sodium reabsorption, resulting in increased sodium and water excretion. The subsequent decrease in plasma volume contributes to lower blood pressure and reduced cardiac workload.

Key Mechanisms:

- Inhibition of Sodium Reabsorption : By blocking NCC, this compound enhances natriuresis (sodium excretion).

- Increased Renin and Aldosterone : Long-term use may elevate plasma renin activity and aldosterone levels, which can influence electrolyte balance .

- Antioxidant Effects : Studies suggest that this compound may exert antioxidant properties, potentially reducing oxidative stress in renal tissues .

Clinical Efficacy

Numerous studies have demonstrated the effectiveness of this compound in lowering blood pressure and improving cardiovascular outcomes.

Key Findings:

- A meta-analysis involving 24,194 patients indicated significant reductions in all-cause mortality (−15%), cardiovascular death (−21%), and fatal strokes (−36%) among those treated with this compound compared to placebo .

- In a study focusing on patients with a history of cerebrovascular disease, treatment with this compound resulted in a 31% reduction in stroke recurrence and a 25% decrease in combined fatal and nonfatal cardiovascular events over two years .

Case Studies

- Case Report on Overdose : An 89-year-old male experienced severe hypotension and hypokalemia after ingesting multiple medications including this compound. He required intravenous fluids for recovery, highlighting the potential risks associated with overdose .

- Rhabdomyolysis Incidence : Two cases were documented where long-term this compound treatment led to hypokalemia and rhabdomyolysis in patients consuming high amounts of liquorice. Symptoms resolved upon discontinuation of the drug .

Side Effects

While generally well-tolerated, this compound can lead to several adverse effects:

- Electrolyte Imbalances : Hypokalemia is a common side effect due to increased potassium excretion.

- Metabolic Changes : Long-term use may impair glucose tolerance, although studies have shown minimal immediate effects on glucose levels in hypertensive patients .

- Potential for Rhabdomyolysis : Cases have been reported where concomitant use with other medications or dietary components exacerbated side effects .

Summary Table of this compound's Biological Activity

| Aspect | Details |

|---|---|

| Mechanism | Inhibition of Na+/Cl- cotransporter at distal convoluted tubule |

| Primary Uses | Hypertension, Edema due to heart failure |

| Efficacy | Significant reductions in mortality and morbidity in hypertensive patients |

| Common Side Effects | Hypokalemia, metabolic changes, potential for rhabdomyolysis |

| Notable Case Studies | Overdose incidents; Rhabdomyolysis linked to liquorice consumption |

Analyse Des Réactions Chimiques

Chemical Degradation Pathways of Indapamide

Indapamide undergoes degradation under various stress conditions, including thermal, photolytic, and pH-induced stress. The primary degradation pathways involve hydrolysis, oxidation, and photochemical reactions, yielding distinct products depending on the stress conditions.

Key Degradation Products

-

Impurity B (4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulfamoylbenzamide) : Formed via acid, base, or photo-induced degradation, identified by LC-MS (m/z 362.04) .

-

4-Chloro-3-sulfamoylbenzamide : Detected in mixtures with dihydralazine under alkaline conditions (1 M NaOH), with a fragment ion at m/z 232.98 .

-

Dehydroindapamide : Generated via enzymatic dehydrogenation by CYP3A4, characterized by LC-MS/MS and 1H NMR .

Degradation Kinetics

| Stress Condition | Degradation Level (%) | Half-Life (t₀.₅, hours) |

|---|---|---|

| 1 M HCl | 11.08 | 16.74 |

| Buffer pH 10 | 21.27 | 10.03 |

| 1 M NaOH | 16.18 | 10.03 |

These values indicate first-order kinetics, with accelerated degradation in alkaline environments .

Enzymatic Metabolism

Indapamide undergoes hepatic metabolism, primarily via cytochrome P450 enzymes. Key findings:

-

CYP3A4 exhibits the highest dehydrogenation activity (Vmax/Km = 204 min/mM), producing dehydroindapamide .

-

CYP2C19 and CYP2C8 show reduced activity (37% and 21% of CYP3A4, respectively) .

Metabolite Characterization

| Metabolite | Structure | Key Features |

|---|---|---|

| Dehydroindapamide | Indole ring system | 1H NMR δ 11.82 (NH) |

| Hydroxyindapamide | Epoxidized indole ring | LC-MS/MS (m/z 378) |

| Oxidized forms | Sulfonamide modifications | UV-Vis shifts (λ max) |

These metabolites are consistent with in silico predictions of binding orientations in CYP3A4 active sites .

Analytical Methods for Degradation Studies

Advanced chromatographic and spectroscopic techniques have been developed to track Indapamide’s stability:

-

LC-MS/MS (QTRAP) : Resolves degradation products with LOD/LOQ of 0.04/0.13 ng/mL .

-

FT-IR : Identifies structural changes via overlapping NH and CO stretching bands (e.g., 1649 cm⁻¹ → 1662 cm⁻¹) .

-

HPLC : Quantifies degradation using gradient elution (methanol/0.2% acetic acid) .

Comparison of Analytical Sensitivity

| Method | LOD (ng/mL) | R² (Linearity) | Precision (%RSD) |

|---|---|---|---|

| LC-MS/MS | 0.04 | 0.9395–0.9526 | <1.95 |

| HPLC-UV | 0.13 | 0.7207–0.9395 | <2.0 |

These methods ensure accurate quantification of degradation products under ICH Q1A guidelines .

Formulation Challenges

Research Implications

The degradation pathways and enzymatic interactions of Indapamide highlight the need for:

-

Stability-indicating assays to monitor impurities like DP1 (C₁₆H₁₄ClN₃O₃S) and DP3 (C₇H₆ClNO₄S) .

-

Enzyme-specific dosing adjustments to mitigate metabolic variability .

-

Photostability testing per ICH Q1B guidelines to optimize formulation design .

This comprehensive analysis underscores Indapamide’s complex chemical reactivity, necessitating rigorous preclinical and formulation studies to ensure therapeutic efficacy and safety.

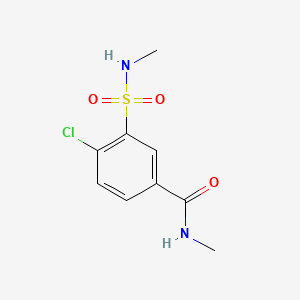

Propriétés

Numéro CAS |

3688-85-5 |

|---|---|

Formule moléculaire |

C9H11ClN2O3S |

Poids moléculaire |

262.71 g/mol |

Nom IUPAC |

4-chloro-N-methyl-3-(methylsulfamoyl)benzamide |

InChI |

InChI=1S/C9H11ClN2O3S/c1-11-9(13)6-3-4-7(10)8(5-6)16(14,15)12-2/h3-5,12H,1-2H3,(H,11,13) |

Clé InChI |

REQFWARMBJWJAQ-UHFFFAOYSA-N |

SMILES |

CNC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)NC |

SMILES canonique |

CNC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)NC |

Apparence |

Solid powder |

Key on ui other cas no. |

3688-85-5 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

4-chloro-N-methyl-3-(methylsulfamoyl)benzamide diapamide thiamizide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.